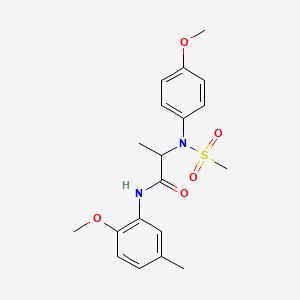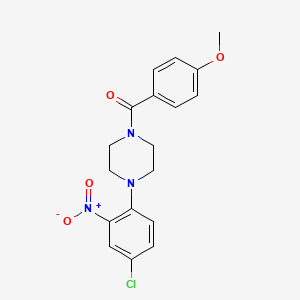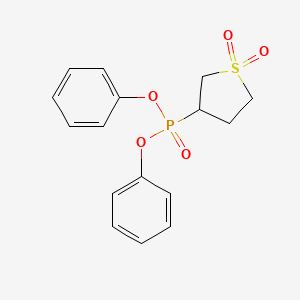![molecular formula C19H14FN3O3S B3928641 N-[3-({[(3-Fluorophenyl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B3928641.png)
N-[3-({[(3-Fluorophenyl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide
Overview
Description
N-[3-({[(3-Fluorophenyl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a fluorophenyl group, and a formamido group
Preparation Methods
The synthesis of N-[3-({[(3-Fluorophenyl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide can be achieved through a multi-step process involving the formation of intermediate compounds One common method involves the reaction of furan-2-carbonyl chloride with 3-fluoroaniline in the presence of a base such as triethylamineThe final step involves the formation of the methanethioyl linkage .
Chemical Reactions Analysis
N-[3-({[(3-Fluorophenyl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-[3-({[(3-Fluorophenyl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent due to the presence of the furan ring, which is known for its biological activity.
Biological Studies: It is used in research to understand the interactions of fluorinated compounds with biological systems, particularly in the context of drug design and development.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-({[(3-Fluorophenyl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The formamido group can form hydrogen bonds with biological molecules, further influencing the compound’s activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N-[3-({[(3-Fluorophenyl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide can be compared with other similar compounds such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound also features a fluorophenyl group and is used in similar biological applications.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
This compound stands out due to its unique combination of a furan ring and a fluorophenyl group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[3-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-13-5-1-4-12(10-13)17(24)23-19(27)22-15-7-2-6-14(11-15)21-18(25)16-8-3-9-26-16/h1-11H,(H,21,25)(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNGFVSSSXCXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B3928562.png)
![3-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B3928564.png)
![2-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B3928576.png)

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]-3-methoxybenzamide](/img/structure/B3928593.png)

![8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B3928617.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3928624.png)
![2-fluoro-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3928626.png)
![3-chloro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B3928633.png)


![11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928679.png)
![ethyl 1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3928685.png)
